yscJ protein
CAS No.: 142931-12-2
Cat. No.: VC0235297
Molecular Formula: C10H8N2O2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142931-12-2 |
|---|---|
| Molecular Formula | C10H8N2O2 |
| Molecular Weight | 0 |
Introduction
Molecular Structure and Characteristics of YscJ Protein
YscJ functions as a lipoprotein that is specifically localized to the inner membrane of Yersinia pestis, where it forms a critical structural component of the type III secretion system (T3SS). Detailed molecular analysis has revealed that YscJ possesses both N-terminal and C-terminal domains with distinct functions in membrane anchoring and protein interactions . The protein exhibits a dual-anchoring mechanism to the inner membrane, utilizing both an N-terminal lipid moiety and a C-terminal transmembrane domain to secure its position .
The YscJ protein's structural organization is particularly important for its function. The N-terminal domain (amino acids +1 to +61) plays a critical role in the protein's inner membrane localization, as demonstrated through experimental studies involving domain deletions . This region contains specific sequence elements that direct the protein to its proper cellular location. The C-terminal domain contains a transmembrane region that serves as a secondary anchor to the inner membrane, providing additional stability to the protein's positioning .
Biochemical analysis has revealed that YscJ undergoes lipid modifications that contribute to its membrane association. These post-translational modifications include the addition of lipid moieties to the N-terminus, which anchor the protein to the periplasmic face of the inner membrane . Interestingly, a significant proportion of membrane-localized YscJ lacks N-acylation, which is typically the final modification required for Lol-dependent transport of lipoproteins to the outer membrane . This incomplete modification pattern may be functionally significant for YscJ's specific localization and role.
Domain Organization and Functional Regions
The domain organization of YscJ reflects its specialized function in the type III secretion apparatus. Key regions include:
| Domain/Region | Position | Function | Modification Status |
|---|---|---|---|
| N-terminal Domain | Amino acids +1 to +61 | Required for inner membrane localization | Contains lipid anchoring site |
| Lipo-box | N-terminal region | Directs lipid modification | Required for function |
| Secretion Signal | N-terminal region | Directs protein export | Can be functionally replaced |
| C-terminal Domain | C-terminal region | Secondary function | Not required for localization |
| Transmembrane Domain | C-terminal region | Secondary membrane anchor | Stabilizes membrane positioning |
This structural organization enables YscJ to properly position itself within the bacterial membrane system, forming a foundation for the assembly of other components of the type III secretion apparatus .
| Anchoring Feature | Requirement for Localization | Requirement for Function | Experimental Evidence |
|---|---|---|---|
| N-terminal Lipid Moiety | Essential | Essential | Domain deletion studies |
| C-terminal TM Domain | Not required for localization | Contributes to stability | Deletion analysis |
| N-terminal Domain (aa +1-61) | Essential | Essential | Deletion mutants lack function |
| +2/+3 Position Residues | Not significant | Not significant | Mutation studies |
| N-acylation | Incomplete in many molecules | Not essential | Biochemical analysis |
These findings highlight the sophisticated and somewhat flexible nature of YscJ's membrane association, which ultimately serves to position this protein correctly for its role in the type III secretion apparatus .
Functional Role in Type III Secretion Systems
YscJ serves as a fundamental structural component in the Yersinia pestis type III secretion injectisome, a complex molecular machine that enables the bacterium to inject virulence proteins directly into host cells. As part of this sophisticated apparatus, YscJ forms the inner membrane ring structure in conjunction with YscD, creating a foundation upon which other secretion system components are assembled .
The functional importance of YscJ is underscored by studies demonstrating that mutants lacking this protein fail to assemble functional secretion systems. Specifically, YscJ is required for the proper localization and assembly of cytosolic injectisome components such as YscN (the system's ATPase) and YscQ (which forms the putative C-ring) . This dependency indicates that YscJ plays a critical role in the structural organization of the secretion apparatus, serving as a link between membrane-embedded components and cytoplasmic elements of the system.
| Assembly Component | Assembly Order | Dependency Relationship | Function |
|---|---|---|---|
| YscC | First | Independent | Forms outer membrane ring |
| YscD | Second | Requires YscC | Forms connector between membranes |
| YscJ | Third | Requires YscC and YscD | Forms inner membrane ring |
| YscN/YscQ | Later | Requires YscC, YscD, and YscJ | Cytoplasmic components (ATPase/C-ring) |
This precise assembly sequence ensures the proper construction of the complex injectisome structure, with YscJ providing a critical link in the process .
Interaction with Other Ysc Proteins
YscJ's functional role extends beyond its structural contribution to include specific interactions with other components of the secretion apparatus. The protein forms the inner membrane ring in conjunction with YscD, creating a complex that spans from the periplasm to the cytoplasm . This YscD-YscJ interaction represents a key junction in the secretion system, connecting the outer membrane complex (centered on YscC) with the inner membrane components and cytoplasmic elements.
The interaction between YscJ and YscD appears to be particularly important for the stability and function of the secretion apparatus. Research indicates that YscD acts as a connector between YscC and YscJ, facilitating the assembly of these components into a coherent structure . Without proper YscD-YscJ interaction, the cytoplasmic components of the injectisome fail to assemble correctly, highlighting the critical nature of this protein-protein interface.
YscJ is encoded in the yscBCDEFGHIJKLM operon, indicating its genetic linkage to several other components of the secretion system . This genetic organization suggests coordinated expression of these proteins, ensuring appropriate stoichiometry for the assembly of functional secretion apparatus. The positioning of yscJ in this operon reflects its fundamental role in the core structure of the secretion system.
Research Findings and Experimental Data
Extensive research has been conducted to elucidate the specific properties and functions of YscJ protein. These investigations have employed a variety of experimental approaches, including genetic modifications, fluorescent protein fusions, and biochemical analyses. The resulting data provide valuable insights into YscJ's structure, localization, and functional requirements.
Membrane Anchoring Mechanisms and Modifications
The absence of complete N-acylation in many YscJ molecules is particularly intriguing, as this modification is generally necessary for Lol-dependent transport of lipoproteins to the outer membrane . The retention of these incompletely modified YscJ proteins at the inner membrane suggests the presence of alternative localization mechanisms that override the typical bacterial lipoprotein sorting pathways. This finding highlights the specialized nature of YscJ's membrane association and its distinct processing compared to other bacterial lipoproteins.
| Domain | Function | Effect of Deletion | Substitution Tolerance |
|---|---|---|---|
| N-terminal Domain (aa +1-61) | Inner membrane localization | Loss of localization and function | Limited |
| Secretion Signal | Directs initial export | Loss of function | Can be replaced by YscV TM1 |
| Lipo-box | Directs lipid modification | Loss of function | Can be replaced by YscV TM1 |
| C-terminal Domain | Secondary function | Minimal effect on localization | High |
| C-terminal TM Domain | Secondary membrane anchor | Minimal effect on localization | High |
These experimental findings provide valuable insights into the structure-function relationships that govern YscJ's role in the type III secretion system .
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